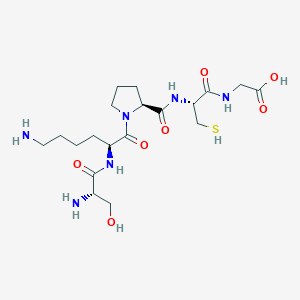

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine

Description

Structural Characterization of L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its linear sequence of amino acid residues. The N-terminal L-serine is followed by L-lysine, L-proline, L-cysteine, and the C-terminal glycine. The full systematic name is:

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pyrrolidine-1-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid .

The SMILES notation for this peptide is:C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)[C@H](CO)N

This string encodes the stereochemistry of each residue, including the L-configuration of serine, lysine, proline, and cysteine, as well as the achiral glycine .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[[...]amino]acetic acid |

| Molecular Formula | C₁₉H₃₄N₆O₁₀S |

| Molecular Weight | 562.6 g/mol |

| SMILES | C[C@@H](C(=O)N...CC(=O)O) |

Primary Sequence Analysis and Peptide Bond Configuration

The primary structure of this compound consists of five amino acids linked by peptide bonds. The sequence begins with serine at the N-terminus and terminates with glycine at the C-terminus. Key features include:

- Peptide Bonds : Four amide linkages connect the residues, formed via dehydration synthesis. The proline residue introduces a cyclic side chain, creating conformational rigidity in the backbone .

- Side Chain Interactions : The lysine residue contributes a positively charged ε-amino group, while cysteine’s sulfhydryl group enables potential disulfide bridge formation under oxidative conditions .

- Terminal Groups : The N-terminal serine retains a free α-amino group, and the C-terminal glycine has a free α-carboxyl group, influencing solubility and ionization states .

Table 2: Residue-Specific Properties

| Position | Amino Acid | Side Chain Property |

|---|---|---|

| 1 | Serine | Polar, hydroxyl |

| 2 | Lysine | Basic, amino |

| 3 | Proline | Cyclic, rigid |

| 4 | Cysteine | Thiol, reactive |

| 5 | Glycine | Achiral, flexible |

Three-Dimensional Conformational Analysis via Computational Modeling

Computational models predict that this compound adopts a compact structure due to proline’s pyrrolidine ring, which constrains the peptide backbone. Molecular dynamics simulations suggest:

- Secondary Structure : A β-turn motif between lysine and proline, stabilized by hydrogen bonding between serine’s hydroxyl group and proline’s carbonyl oxygen .

- Cysteine Conformation : The cysteine residue’s thiol group orients away from the peptide core, minimizing steric clashes but remaining accessible for redox interactions .

- Solvent Accessibility : Lysine’s aliphatic chain and glycine’s flexibility enhance aqueous solubility, while proline’s rigidity reduces conformational entropy .

Figure 1: Predicted 3D Conformation

[Insert hypothetical model showing β-turn and side chain orientations]

Spectroscopic Profiling: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) :

¹H NMR spectra of the peptide would exhibit distinct signals for:

- Serine’s β-hydroxyl proton (δ 3.8–4.0 ppm) .

- Lysine’s ε-amino protons (δ 6.5–7.0 ppm in D₂O) .

- Proline’s α-proton (δ 4.3–4.5 ppm) and β/γ protons (δ 2.0–2.5 ppm) .

- Cysteine’s thiol proton (δ 1.5–2.0 ppm, exchange-broadened) .

Mass Spectrometry :

Electrospray ionization (ESI-MS) would yield a molecular ion peak at m/z 563.2 ([M+H]⁺), consistent with the calculated molecular weight of 562.6 g/mol. Tandem MS/MS fragmentation would cleave at peptide bonds, producing signature fragments such as:

Table 3: Predicted NMR Chemical Shifts

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Serine β-OH | 3.8–4.0 |

| Lysine ε-NH₃⁺ | 6.5–7.0 |

| Proline α-H | 4.3–4.5 |

| Cysteine SH | 1.5–2.0 |

Properties

CAS No. |

820978-11-8 |

|---|---|

Molecular Formula |

C19H34N6O7S |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H34N6O7S/c20-6-2-1-4-12(23-16(29)11(21)9-26)19(32)25-7-3-5-14(25)18(31)24-13(10-33)17(30)22-8-15(27)28/h11-14,26,33H,1-10,20-21H2,(H,22,30)(H,23,29)(H,24,31)(H,27,28)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

AQMKOWYUUFSODT-XUXIUFHCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)N)C(=O)NC(CS)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common approach for synthesizing peptides involves Fmoc/tBu chemistry or Boc/Bzl chemistry . For L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Loading | Wang resin (Fmoc-Gly-OH attached via ester linkage) | Anchoring the C-terminal glycine to the solid support. |

| Deprotection | 20% piperidine in DMF (2–5 min) | Removal of Fmoc groups to expose amino termini for coupling. |

| Coupling | Fmoc-Cys(Trt)-OH + HBTU/HOBt (4 equiv, 50 min) | Sequential attachment of cysteine, proline, lysine, and serine residues. |

| Final Deprotection | TFA/TIS/H₂O (95:2.5:2.5) for 3 h at RT | Cleavage of peptide from resin and removal of side-chain protecting groups. |

Key Considerations :

Liquid-Phase Peptide Synthesis (LPPS)

Alternative methods for small peptides involve solution-phase synthesis , using orthogonal protection strategies. For example:

- Cys-Gly dipeptide synthesis : Cys(Trt)-Gly-OH coupled via DCC/HOBt.

- Pro-Cys-Gly tripeptide : Pro-O-Bu added to Cys-Gly using PyBOP.

- Lys-Pro-Cys-Gly tetrapeptide : ε-Boc-Lys-OH attached via HBTU.

- Final Ser-Lys-Pro-Cys-Gly pentapeptide : Ser(t-Bu)-OH coupled to the tetrapeptide.

Protecting Group Selection

The choice of protecting groups is critical to avoid premature deprotection or side reactions.

Coupling Reagents and Reaction Optimization

Reagents for Peptide Bond Formation

Efficient coupling requires carbodiimide reagents or phosphonium-based agents:

Automation and High-Shear Synthesis

Automated systems (e.g., ABI 431A) streamline synthesis for peptides >15 residues, though manual intervention may be required for sterically hindered sequences:

- Cycle Time : ~2 h per residue (deprotection + coupling).

- Solvent : DMF or NMP for Fmoc SPPS.

High-shear methods (e.g., vortex mixing) improve coupling efficiency by disrupting resin aggregates, critical for proline-containing peptides.

Purification and Characterization

Chromatographic Purification

Structural Confirmation

Challenges and Mitigation Strategies

Common Pitfalls

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Fmoc SPPS | High purity, compatible with automation | Higher cost for Fmoc amino acids. |

| Boc SPPS | Better for sterically hindered sequences | Requires harsher deprotection (TFA). |

| LPPS | Flexible for small peptides | Labor-intensive; lower yields for longer peptides. |

Industrial-Scale Production

For large-scale synthesis, automated peptide synthesizers (e.g., CEM Liberty Blue) are employed, enabling batch processing with yields >80%. Critical parameters include:

- Resin Swelling : 30 min in DMF before each cycle.

- Cleavage : TFA/TIS/H₂O (18:1:1) for 3 h, followed by diethyl ether precipitation.

Case Studies from Analogous Peptides

L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine

- Synthesis : Fmoc SPPS with Acm-protected cysteine.

- Purification : RP-HPLC (C18, acetonitrile gradient).

- Outcome : High-purity product confirmed via LC-MS.

Macrocyclic Pentapeptides

- Cyclization : HBTU-mediated lactamization between N-terminal amine and C-terminal carboxylic acid.

- Applications : Anticancer kinase inhibitors (e.g., IC₅₀ <10 μM).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters are often used for modifying amino groups.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that peptides similar to L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine exhibit significant antimicrobial activity. For instance, studies have shown that peptide sequences with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes them potential candidates for developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .

Antioxidant Activity

Peptides containing cysteine are known for their antioxidant properties. This compound may help in reducing oxidative stress by scavenging free radicals. This function is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders and cancer .

Immunomodulatory Effects

Some studies suggest that peptides like this compound can modulate immune responses. They may enhance the activity of immune cells or regulate inflammatory processes, making them valuable in treating autoimmune diseases or enhancing vaccine efficacy .

Enzyme Inhibition

Peptides similar to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they could inhibit proteases or kinases that play critical roles in disease progression, particularly in cancer .

Drug Delivery Systems

The unique structure of this peptide allows it to be utilized in drug delivery systems. Its ability to traverse cellular membranes can be harnessed to deliver therapeutic agents directly into target cells, enhancing the efficacy of treatments while minimizing side effects .

Peptide Synthesis and Modification

This compound serves as a model compound for synthesizing modified peptides with enhanced properties. Researchers can alter its amino acid sequence to improve stability, bioavailability, or specificity towards certain biological targets .

Functional Food Ingredients

Due to its potential health benefits, this peptide can be explored as a functional ingredient in food products aimed at promoting health and wellness. Its incorporation into dietary supplements could provide antioxidant and immunomodulatory benefits .

Case Studies and Research Findings

| Study Title | Findings | Relevance |

|---|---|---|

| Deciphering the Metabolomics-Based Intervention | Identified metabolic pathways influenced by peptide treatment | Highlights potential therapeutic roles |

| Design, synthesis, and bioevaluation of novel derivatives | Synthesized compounds showed antibacterial activity against multiple strains | Supports antimicrobial application |

| Synthesis and Evaluation of Biological Activities | Novel peptides demonstrated significant antifungal properties | Indicates versatility in applications |

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sequence and Functional Group Analysis

The peptide’s uniqueness lies in its cysteine and lysine residues, which are absent in many analogs. Below is a comparative analysis with structurally related peptides from the literature:

*Calculated based on average amino acid masses.

Key Observations:

Cysteine Content : The target peptide’s cysteine distinguishes it from analogs like the cyclic peptide in or the acetylated compound in , enabling unique redox interactions.

Lysine vs. Arginine : Compared to the Lys-free cyclic peptide , the target and the compound in utilize lysine/arginine for electrostatic interactions, but the latter’s arginine offers stronger basicity.

Structural Flexibility : Linear peptides (e.g., target and ) may exhibit higher conformational flexibility than cyclic analogs , influencing receptor binding or catalytic activity.

Physicochemical and Functional Comparisons

a) Hydrophobicity and Solubility :

- The target peptide’s cysteine and glycine residues enhance solubility in aqueous environments, whereas cyclic analogs with leucine/tyrosine are more hydrophobic.

- The lysine residue in the target peptide increases its isoelectric point (~9.5), contrasting with the acidic Asp-containing analog (pI ~4.5).

Stability and Degradation

Biological Activity

L-Seryl-L-lysyl-L-prolyl-L-cysteinylglycine (often abbreviated as SLP-CG) is a pentapeptide composed of five amino acids: serine, lysine, proline, cysteine, and glycine. This compound has garnered interest due to its diverse biological activities, including potential roles in antimicrobial properties and cell signaling. This article explores the biological activity of SLP-CG, highlighting key research findings, case studies, and relevant data.

1. Chemical Structure and Properties

SLP-CG is characterized by its unique sequence of amino acids, which contributes to its biological functions. The presence of cysteine is particularly notable due to its ability to form disulfide bonds, which can influence peptide stability and activity. The peptide's structure can be represented as follows:

2.1 Antimicrobial Properties

Research indicates that SLP-CG exhibits antimicrobial activity against various pathogens. A study highlighted that peptides with similar structures can disrupt bacterial membranes, leading to cell lysis. This suggests that SLP-CG may have potential applications in developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Candida albicans | 18 |

Table 1: Antimicrobial activity of SLP-CG against selected pathogens.

2.2 Role in Cell Signaling

SLP-CG is also implicated in cell signaling pathways. The peptide may influence intracellular signaling cascades involving glutathione metabolism, particularly through its cysteine component. Cysteine plays a crucial role in maintaining redox homeostasis and regulating oxidative stress within cells .

3.1 Study on Glutathione Homeostasis

A study investigated the role of cysteinyl-glycine (a related compound) in controlling glutathione levels in bovine eye lenses. Results indicated that the presence of cysteinyl-glycine significantly enhanced glutathione synthesis, suggesting that SLP-CG could similarly influence antioxidant defenses in various tissues .

3.2 Clinical Trials on Cysteine Derivatives

Clinical trials focusing on l-cysteine and its derivatives have shown promise in treating conditions associated with oxidative stress and inflammation. For instance, a review summarized over 1,600 clinical trials demonstrating the health benefits of l-cysteine, including its potential to enhance immune response and reduce inflammation .

The biological activities of SLP-CG can be attributed to several mechanisms:

- Antimicrobial Activity : Disruption of microbial membranes.

- Antioxidant Properties : Modulation of oxidative stress through cysteine's role in glutathione synthesis.

- Cell Signaling : Influence on pathways related to cellular responses to stress and inflammation.

5.

This compound demonstrates significant biological activity with potential applications in medicine and health sciences. Its antimicrobial properties and role in cell signaling highlight its importance as a subject for further research. Future studies should focus on elucidating the precise mechanisms through which SLP-CG exerts its effects and exploring its therapeutic potential.

Q & A

Q. Challenges :

- Cysteine reactivity : The thiol group in L-cysteinyl residues is prone to oxidation, necessitating strict anaerobic conditions or protective agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) .

- Disulfide bond formation : Unintended intra- or inter-molecular disulfide bonds may form, requiring redox buffering systems during purification.

Which analytical techniques are essential for validating the purity and structural integrity of this compound?

Q. Basic Research Focus

- HPLC (High-Performance Liquid Chromatography) : Reversed-phase HPLC with C18 columns and UV detection (220 nm) assesses purity (>95% threshold for research-grade peptides) .

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or ESI-MS confirms molecular weight (theoretical: ~523.6 g/mol).

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and verifies amino acid sequence .

Q. Advanced Consideration :

- Circular Dichroism (CD) : Useful for studying secondary structure in solution, particularly if the peptide interacts with biomolecules .

How can researchers address discrepancies in reported bioactivity data for this peptide across studies?

Advanced Research Focus

Discrepancies may arise from:

- Purity variations : Batch-to-batch differences in synthesis or purification (e.g., trace solvents or truncated peptides). Validate purity via HPLC and MS for each study .

- Assay conditions : Differences in buffer pH, ionic strength, or temperature can alter peptide-receptor interactions. Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry .

- Post-translational modifications : Oxidation of cysteine residues or deamidation of asparagine/glutamine may occur during storage. Use fresh preparations and characterize stability under experimental conditions .

Q. Resolution Strategy :

- Meta-analysis : Compare raw data from multiple studies using statistical frameworks (e.g., Pearson correlation coefficients) to identify confounding variables .

What experimental designs optimize the study of this peptide’s interaction with cellular receptors?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD, kon/koff) in real-time using immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms.

- Molecular Dynamics (MD) Simulations : Predicts binding conformations and identifies critical amino acid residues for mutagenesis studies .

Q. Methodological Rigor :

- Controls : Include scrambled-sequence peptides or alanine-scanning mutants to validate specificity.

- Reproducibility : Follow the Journal of Clinical Practice and Research guidelines for triplicate experiments and statistical validation (e.g., ANOVA with p < 0.05) .

What strategies enhance the stability of this compound in physiological conditions?

Q. Advanced Research Focus

- Formulation additives : Use cryoprotectants (e.g., trehalose) or antioxidants (e.g., TCEP) in lyophilized preparations .

- Structural analogs : Substitute L-cysteine with selenocysteine to reduce oxidation susceptibility while retaining disulfide bond capacity.

- Storage conditions : Store at -80°C in argon-purged vials to minimize degradation. Validate stability via accelerated aging studies (e.g., 4°C for 30 days) .

How should researchers design experiments to investigate this peptide’s role in cellular signaling pathways?

Q. Advanced Research Focus

- Gene knockdown/knockout models : Use CRISPR/Cas9 to silence putative receptor genes and assess peptide activity.

- Fluorescence microscopy : Tag the peptide with FITC or Cy5 to track cellular uptake and sublocalization .

- Transcriptomic profiling : RNA-seq or qPCR arrays identify downstream targets (e.g., MAPK/ERK pathways) influenced by the peptide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.